molecular formula C11H14O3 B1342450 4-Methyl-3-(1-methylethoxy)benzoic acid CAS No. 1014691-13-4

4-Methyl-3-(1-methylethoxy)benzoic acid

Cat. No. B1342450
CAS RN: 1014691-13-4
M. Wt: 194.23 g/mol
InChI Key: KOSHYQBHZRSYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-3-(1-methylethoxy)benzoic acid” is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13) . This indicates that the compound has a benzoic acid core structure with a methyl group at the 4th position and a methylethoxy group at the 3rd position .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Photophysical Properties and Emission Enhancement

Compounds structurally related to 4-Methyl-3-(1-methylethoxy)benzoic acid have been synthesized to study their aggregation-enhanced emission properties. For instance, a study on 1,8-naphthalimide-based compounds, which are benzoic acid derivatives, showed that these compounds form nanoaggregates in aqueous solutions and exhibit enhanced emission. This phenomenon is attributed to π-π stacking and various intermolecular and intramolecular interactions. Such studies contribute to understanding the photophysical properties of similar compounds and their potential applications in optoelectronic devices and sensors (Srivastava, Singh, & Mishra, 2016).

Lanthanide Coordination Compounds

Research into benzoic acid derivatives has led to the synthesis of lanthanide coordination compounds, which show promise in luminescent materials. By modifying the electron-donating or electron-withdrawing groups on benzoic acid derivatives, scientists have been able to influence the photophysical properties of these compounds. Such modifications can enhance or decrease the luminescence efficiency of the compounds, providing insights into the design of materials for lighting and display technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Prodrug Development

In the pharmaceutical field, benzoic acid derivatives have been explored for the development of prodrugs. A study described the synthesis of water-soluble esters of acetylsalicylic acid (ASA) that release nitric oxide (NO) upon metabolism. These compounds demonstrate the potential of benzoic acid derivatives in creating novel prodrugs with improved solubility and reduced gastrointestinal toxicity, offering new avenues for drug development and therapeutic applications (Rolando et al., 2013).

Conductive Polymers

Benzoic acid and its derivatives have been utilized as dopants in the synthesis of conductive polymers. A study on polyaniline doped with benzoic acid and its substituted derivatives revealed that these materials exhibit varying degrees of conductivity. Such research highlights the role of benzoic acid derivatives in modifying the electrical properties of conductive polymers, which could be beneficial for electronic applications (Amarnath & Palaniappan, 2005).

Cancer Research

In cancer research, benzoic acid derivatives have been investigated for their potential as therapeutic agents. A study on 4-methyl-3-nitro-benzoic acid demonstrated its ability to inhibit cell migration in various malignant tumor cells and reduce tumor growth in mouse models. This suggests that certain benzoic acid derivatives could serve as a basis for developing new anticancer drugs (Li et al., 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-methyl-3-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSHYQBHZRSYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278894
Record name 4-Methyl-3-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(1-methylethoxy)benzoic acid

CAS RN

1014691-13-4
Record name 4-Methyl-3-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014691-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(1-methylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Isopropoxy-4-methyl-benzoic acid (1.70 g) is prepared in analogy to 4-isopropoxy-3-methyl-benzoic acid starting from 3-hydroxy-4-methyl-benzoic acid (2.00 g); LC-MS: tR=0.91 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.